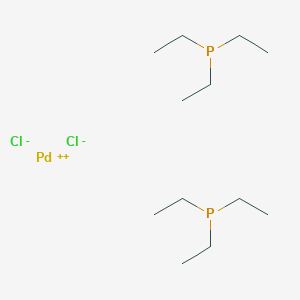
Bis(benzonitrile)palladium chloride
Overview
Description
Bis(benzonitrile)palladium(II) chloride is a coordination compound used as a catalyst in the Suzuki Cross-Coupling reaction . It is the adduct of two benzonitrile (PhCN) ligands with palladium(II) chloride . It is a yellow-brown solid that is soluble in organic solvents .
Synthesis Analysis
The complex is prepared by dissolving PdCl2 in warm benzonitrile . The PhCN ligands are labile, and the complex reverts to PdCl2 in noncoordinating solvents .Molecular Structure Analysis
The molecular formula of Bis(benzonitrile)palladium(II) chloride is (C6H5CN)2PdCl2 . According to X-ray crystallography, the two PhCN ligands are mutually trans .Chemical Reactions Analysis
Bis(benzonitrile)palladium(II) chloride can be used as a catalyst for various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound is a yellow-brown solid that is soluble in organic solvents . It has a molecular weight of 383.57 g/mol . The melting point is 131 °C .Scientific Research Applications
Catalyst for Cyclization Reactions : It acts as an effective catalyst for the cyclization reaction of aziridines and sulfur diimides, leading to imidazolidinethiones formation (Jin‐Ook Baeg & H. Alper, 1994).
Enhancing Reaction Rates : It enhances the reaction rates in the germacranolides Cope rearrangement to elemanolides, aiding in the synthesis of eudesmanolides and elemanolides (A. F. Barrero, J. E. Oltra, & M. Álvarez, 1998).
Crystallography Studies : Used in the growth of crystals suitable for single-crystal X-ray diffraction studies (M. Olmstead et al., 2000).
Cyclotrimerization of Alkynes : Palladium chloride and its bis(benzonitrile) complex catalyze the cyclotrimerization of alkynes to produce benzene derivatives (J. Li, H. Jiang, & M. Chen, 2001).
Palladium-Catalyzed Bis-Cyclization : Facilitates the palladium-catalyzed bis-cyclization of propargyl chlorides and carbonates, crucial in the synthesis of pachastrissamine, a biologically active marine natural product (S. Inuki et al., 2010).
Hydration of Aromatic Nitriles to Amides : Employed in the synthesis of natural phosphate-supported palladium, used in the selective hydration of nitriles under neutral conditions (A. Hassine et al., 2016).
Heck and Suzuki Coupling Reactions : Utilized in the Heck and Suzuki coupling reactions of aryl bromides and chlorides (S. Demir, I. Özdemir, & B. Çetinkaya, 2006).
Palladium Tetraazaannulenes Synthesis : Involved in the preparation of palladium dibenzotetraaza annulenes (M. Tsutsui et al., 1978).
Supramolecular Aggregation Studies : Its solutions co-crystallize with aromatic donors and C60, facilitating molecular solids formation (M. Olmstead et al., 1996).
Reduction of Transition-metal Salts : Reduced by N-propyl-1,4-dihydronicotinamide, offering a method for the preparation of low valent catalysts in situ (T. Okamoto, A. Ohno, & S. Oka, 1979).
Palladium(II) Electrocatalysts for CO2 Reduction : Synthesized palladium(II) complexes have been employed as electrocatalysts for CO2 reduction (Muhammad Zaeem Idrees et al., 2021).
Carboalkoxylation of Bis(chloromethyl)arenes : Catalyzes carboalkoxylation for synthesizing bis(alkoxycarbonylmethyl)-arenes (Toshi-aki Kobayashi, F. Abe, & Masato Tanaka, 1988).
Synthesis of β-Amino Aldehydes : Used as a catalyst in the isomerization-anti-Markovnikov oxidation of linear allylic imidic esters, producing β-amino aldehydes (Shu-Hui Lei et al., 2021).
Potential Anticancer Activity : Involved in the synthesis and study of trinuclear organometallic palladium(II) complexes, with implications for potential anticancer activity (Banafshe Askari et al., 2019).
Cyanation of Aryl Halides : Facilitates the cyanation of aryl halides using potassium hexacyanoferrate(II) as a cyanating agent, advantageous for industrial applications (T. Schareina, A. Zapf, & M. Beller, 2004).
Homogeneous Cyanation of Aryl Halides : Employed under homogeneous conditions for the cyanation of aryl halides, scalable and applicable for various aryl chlorides and bromides (F. Burg et al., 2016).
Heck Reaction Catalyst : Acts as a catalyst for the Heck reaction, facilitating carbon-carbon couplings (N. Said et al., 2018).
1,4-Diamination of 1,3-Dienes : Promotes the 1,4-diamination of 1,3-dienes, yielding 4-dimethylamino π-allylic palladium complexes (B. Åkermark et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzonitrile;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14220-64-5 | |
| Record name | Bis(benzonitrile)dichloropalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzonitrilepalladium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)